molecular formula C23H25ClN4O4S B2977688 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215574-88-1

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2977688
CAS No.: 1215574-88-1
M. Wt: 488.99
InChI Key: FDJBBUKQVFDTNW-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzamide core substituted with methoxy groups at the 3- and 5-positions. The compound features a 4-methoxybenzo[d]thiazol-2-yl moiety and a 3-(1H-imidazol-1-yl)propyl chain, with the hydrochloride salt enhancing its aqueous solubility. The benzo[d]thiazol and imidazole groups are known to participate in hydrogen bonding and π-π interactions, which may contribute to receptor binding affinity .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c1-29-17-12-16(13-18(14-17)30-2)22(28)27(10-5-9-26-11-8-24-15-26)23-25-21-19(31-3)6-4-7-20(21)32-23;/h4,6-8,11-15H,5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBBUKQVFDTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound comprises an imidazole ring, a benzamide moiety, and a thiazole derivative, which are known for their diverse biological activities. The molecular formula is C17H20N4O4SC_{17}H_{20}N_4O_4S, with a molecular weight of approximately 372.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
SW4800.027Inhibition of tubulin polymerization
HCT1160.023Induction of DNA damage via γ-H2AX foci formation
Caco-20.033Enhanced activity of doxorubicin and paclitaxel

The compound's mechanism involves disrupting microtubule dynamics and inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLAntibacterial
Candida albicans16 µg/mLAntifungal

These results suggest that the compound could be effective against resistant strains of bacteria and fungi, providing an avenue for new antimicrobial agents .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving this compound showed that at a concentration of 60 nM, it significantly increased the percentage of cells in the G2/M phase of the cell cycle in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .
  • Leishmanicidal Activity : Research on similar thiazole derivatives demonstrated their effectiveness against Leishmania species, with compounds exhibiting low toxicity to mammalian cells while significantly reducing parasite viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Application References
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (Target) Benzo[d]thiazol, imidazole, methoxy groups, hydrochloride salt ~529.0* Hypothesized HDAC/kinase inhibition
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole, three methoxy groups, carboxamide 449.5 Anticancer (in vitro cytotoxicity)
(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide Imidazoline-thioether, benzamide, aminophenyl 419.5 HDAC3-selective inhibition (IC₅₀: 12 nM)

*Calculated based on molecular formula.

Key Comparisons

Structural Diversity and Bioactivity

  • The target compound ’s benzo[d]thiazol group distinguishes it from the benzo[d]imidazole in Compound 2 and the imidazoline-thioether in Compound 4 . Benzo[d]thiazoles are associated with enhanced metabolic stability compared to benzo[d]imidazoles, which may improve pharmacokinetics .
  • Compound 4’s HDAC3 selectivity (IC₅₀: 12 nM) highlights the importance of the imidazoline-thioether motif in enzyme binding. The target compound lacks this group but incorporates an imidazole-propyl chain, which may compete for similar binding pockets .

Solubility and Formulation

  • The hydrochloride salt in the target compound likely enhances water solubility (>10 mg/mL estimated) compared to neutral analogs like Compound 2, which may require solubilizing agents for in vivo studies .

Synthetic Complexity

  • The synthesis of the target compound likely involves multi-step alkylation and amidation reactions, similar to the methods described for Compound 4 (e.g., reflux with potassium carbonate in acetone) . However, the presence of two methoxy groups and a benzo[d]thiazole may necessitate orthogonal protecting strategies, increasing synthetic complexity relative to Compound 2 .

Research Findings and Implications

  • Hypothetical Mechanism of Action : The target compound’s imidazole and benzothiazole groups are structurally analogous to HDAC inhibitors (e.g., Compound 4) and kinase inhibitors (e.g., imatinib derivatives). Molecular docking studies (using software like SHELX-refined models ) could predict interactions with HDAC active sites or ATP-binding pockets.
  • Limitations: No direct in vitro or in vivo data are available for the target compound. Its efficacy and selectivity must be validated experimentally, particularly against HDAC isoforms or kinase targets.

Q & A

Q. What are the key synthetic strategies for preparing the benzamide-imidazole-benzothiazole scaffold in this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1 : Reacting substituted benzaldehydes with imidazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst to form the imidazole-propyl intermediate .
  • Step 2 : Coupling the intermediate with a benzothiazole-amine derivative via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in methanol . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. How can researchers validate the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

  • HPLC : Assess purity (e.g., >95% as per standards in ) using a C18 column with a methanol/water gradient .
  • NMR : Confirm substituent positions (e.g., methoxy groups at 3,5-benzamide and 4-benzothiazole) via 1H^1H- and 13C^{13}C-NMR shifts .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What in vitro biological assays are suitable for initial pharmacological screening?

Given the structural similarity to imidazo[2,1-b]thiazoles (), prioritize:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial Screening : Broth microdilution assay for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields during amide coupling, be resolved?

  • Optimization via DoE : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent, catalyst). For example, a central composite design can model interactions between reaction time and DMAP concentration .
  • Alternative Coupling Agents : Replace EDCI with T3P® or PyBOP to reduce racemization and improve efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient column chromatography) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR or COX-2) using AutoDock Vina to predict binding modes and affinity. The methoxy and benzothiazole groups may engage in hydrophobic interactions .
  • QSAR Modeling : Develop a quantitative SAR model using descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structural features with bioactivity .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes in explicit solvent .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies. Variability in IC50_{50} may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMFMaximizes solubility
Coupling AgentEDCI/HOBt (1.2 eq)Reduces racemization
Temperature0°C → RT (slow warming)Minimizes side reactions
Reaction Time12–16 hEnsures completion

Q. Table 2. Common Analytical Signatures in NMR

Substituent1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
3,5-Dimethoxybenzamide3.85 (s, 6H)56.8 (OCH3_3)
4-Methoxybenzothiazole3.92 (s, 3H)162.1 (C-O)
Imidazole-propyl7.45–7.70 (m, 2H)122.5–137.8 (aromatic C)

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